molecular formula C15H18Cl2N2O8 B3025360 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177277-99-4

3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No.: B3025360
CAS No.: 1177277-99-4
M. Wt: 425.2 g/mol
InChI Key: SQJJBIVWLCNGSQ-UHFFFAOYSA-N
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Description

This compound is known for its versatility and is used in various fields such as organic synthesis, drug discovery, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 3,5-dichloroaniline with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, making it valuable for synthesis and drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A precursor in the synthesis of 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate.

    N-(Pyrrolidin-2-ylmethyl)aniline: A related compound with similar structural features.

    3,5-Dichloro-N-methylaniline: Another compound with comparable chemical properties.

Uniqueness

This compound stands out due to its unique combination of dichloroaniline and pyrrolidine moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.2C2H2O4/c12-8-4-9(13)6-11(5-8)15-7-10-2-1-3-14-10;2*3-1(4)2(5)6/h4-6,10,14-15H,1-3,7H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJJBIVWLCNGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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